(R)-Ethyl pyrrolidine-2-carboxylate hydrochloride
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Overview
Description
®-Ethyl pyrrolidine-2-carboxylate hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique stereochemistry and reactivity. The compound is known for its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl pyrrolidine-2-carboxylate hydrochloride typically involves the reaction of ®-pyrrolidine-2-carboxylic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl pyrrolidine-2-carboxylate hydrochloride can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity. The use of microfluidic reactors has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-Ethyl pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Pyrrolidine-2-carboxylic acid derivatives.
Reduction: Pyrrolidine-2-ethanol derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
®-Ethyl pyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and fine chemicals
Mechanism of Action
The mechanism of action of ®-Ethyl pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride
- (S)-(+)-Pyrrolidine-3-carboxylic acid
- Methyl pyrrolidine-2-carboxylate hydrochloride
Uniqueness
®-Ethyl pyrrolidine-2-carboxylate hydrochloride is unique due to its specific chiral configuration and the presence of an ethyl ester group. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in asymmetric synthesis .
Properties
IUPAC Name |
ethyl (2R)-pyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJGQVVONTYHLT-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131477-20-8 |
Source
|
Record name | H-D-PRO-OET HCL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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